![molecular formula C29H44N2 B1457209 9,9-Dioctyl-9H-fluorene-2,7-diamine CAS No. 851042-10-9](/img/structure/B1457209.png)
9,9-Dioctyl-9H-fluorene-2,7-diamine
Overview
Description
9,9-Dioctyl-9H-fluorene-2,7-diamine is a chemical compound with the CAS Number: 851042-10-9. It has a molecular weight of 420.68 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The molecular structure of 9,9-Dioctyl-9H-fluorene-2,7-diamine is represented by the InChI Code: 1S/C29H44N2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20,30-31H2,1-2H3 .Physical And Chemical Properties Analysis
9,9-Dioctyl-9H-fluorene-2,7-diamine is a solid substance that varies in color from light orange to yellow to green . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Optical Electronics
9,9-Dioctyl-9H-fluorene-2,7-diamine: is a molecule with unique photophysical properties, making it suitable for optical electronics applications. Its high oscillator strength and ability to form self-ordered β-phase aggregates are beneficial for creating devices with specific optical characteristics .
Laser Technology
The compound’s structure is advantageous for designing Distributed Feedback (DFB) lasers . The intense amplified spontaneous emission (ASE) and the ability to control the emission wavelength through the film’s physical properties make it a promising candidate for laser applications .
Semiconductor Devices
This fluorene derivative can be used to synthesize polymer semiconductors, which are crucial for the development of various semiconductor devices. Its application in Suzuki coupling or Stille coupling reactions is particularly important for creating alkyl-substituted polyfluorenes, widely used in display technologies .
Organic Electronics
The compound’s ability to act as an interlayer in metal-semiconductor contacts highlights its significance in organic electronics. It can influence the electrical properties of devices like Schottky diodes, improving their performance and reliability .
Photovoltaic Applications
In the field of solar energy, 9,9-Dioctyl-9H-fluorene-2,7-diamine can be utilized to create hyperbranched conjugated conductive copolymers. These materials are essential for developing efficient and durable solar cells through Pd-catalyzed Suzuki-Miyaura cross-coupling reactions .
Photoelectrical Materials
The fluorene unit’s electron-donating properties, combined with other electron-accepting groups, make it a valuable component for synthesizing novel donor-acceptor type photoelectrical materials. These materials have applications in areas such as organic photodetectors and light-emitting diodes .
Safety and Hazards
The safety information available indicates that 9,9-Dioctyl-9H-fluorene-2,7-diamine has a GHS07 pictogram and a warning signal word. The hazard statements include H315-H319, which refer to causing skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the substance safely .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of polymer semiconductors , suggesting that its targets could be related to electronic properties of materials.
Mode of Action
It is known to be used in the synthesis of polymer semiconductors . This suggests that it may interact with its targets by contributing to the formation of conjugated polymers, which have desirable electronic properties.
Biochemical Pathways
Given its use in the synthesis of polymer semiconductors , it is likely involved in the chemical reactions that lead to the formation of these materials.
Result of Action
The result of the action of 9,9-Dioctyl-9H-fluorene-2,7-diamine is the formation of polymer semiconductors . These materials have desirable electronic properties and are used in various applications, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Action Environment
The action of 9,9-Dioctyl-9H-fluorene-2,7-diamine is influenced by the conditions under which the chemical reactions take place. For instance, the synthesis of polymer semiconductors often requires specific temperatures and solvents . Additionally, the compound should be stored at 2-8°C, protected from light, and under nitrogen .
properties
IUPAC Name |
9,9-dioctylfluorene-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20,30-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJBGRHFVFWTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731497 | |
Record name | 9,9-Dioctyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dioctyl-9H-fluorene-2,7-diamine | |
CAS RN |
851042-10-9 | |
Record name | 9,9-Dioctyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Diamino-9,9-di-n-octylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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